2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a useful research compound. Its molecular formula is C10H8N4O3S and its molecular weight is 264.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in the regulation of various physiological processes .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction leads to the inhibition of the enzyme, thereby disrupting the synthesis of estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in the levels of circulating estrogens, which can have downstream effects on various physiological processes regulated by these hormones .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its anticancer activity . By inhibiting the aromatase enzyme and disrupting estrogen biosynthesis, the compound can potentially inhibit the growth of estrogen-dependent cancer cells .
Properties
IUPAC Name |
1,1-dioxo-2-(1,2,4-triazol-1-ylmethyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c15-10-8-3-1-2-4-9(8)18(16,17)14(10)7-13-6-11-5-12-13/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMUXIMVWFHUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.